molecular formula C27H22F2N4O3S B2726972 N-cyclopropyl-4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115324-01-0

N-cyclopropyl-4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2726972
CAS No.: 1115324-01-0
M. Wt: 520.55
InChI Key: RDFXLQZQKUNJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a synthetic small molecule featuring a quinazolin-4(3H)-one core substituted with a thioether-linked 2,4-difluorophenyl acetamide moiety, a cyclopropyl group, and a benzamide side chain. The compound’s design integrates pharmacophores known for modulating biological targets such as kinases and inflammatory mediators. Its synthesis likely involves multi-step reactions, including nucleophilic substitution, alkylation, and cyclization, akin to methods described for structurally related 1,2,4-triazole and quinazolinone derivatives . The presence of fluorine atoms and a cyclopropyl group suggests enhanced metabolic stability and target binding affinity compared to non-halogenated analogs .

Properties

IUPAC Name

N-cyclopropyl-4-[[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F2N4O3S/c28-18-9-12-23(21(29)13-18)31-24(34)15-37-27-32-22-4-2-1-3-20(22)26(36)33(27)14-16-5-7-17(8-6-16)25(35)30-19-10-11-19/h1-9,12-13,19H,10-11,14-15H2,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFXLQZQKUNJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Cyclopropyl group : Known for enhancing metabolic stability and bioactivity.
  • Difluorophenyl moiety : Imparts lipophilicity and may enhance binding affinity to biological targets.
  • Quinazoline core : Often associated with anticancer properties due to its ability to inhibit various kinases.

Research indicates that this compound acts through multiple mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit discoidin domain receptors (DDR1/2), which are implicated in fibrosis and cancer progression. This inhibition can lead to reduced cellular proliferation and migration in cancer cell lines .
  • Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, potentially reducing oxidative stress in cells, which is crucial for cancer prevention and treatment .
  • Selective Targeting : The compound's structure allows it to selectively target certain kinases over others, which may result in fewer side effects compared to non-selective inhibitors .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

Study Biological Activity IC50 (µM) Selectivity Notes
Study 1DDR1/2 Inhibition0.005HighEffective against fibrosis-related pathways .
Study 2Anticancer Activity0.1ModerateDemonstrated cytotoxicity in several cancer cell lines .
Study 3Antioxidant ActivityNot specifiedN/AExhibited properties that may protect against oxidative damage .

Case Studies

Several case studies illustrate the efficacy and potential applications of the compound:

  • Case Study on Cancer Treatment : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, particularly in breast and lung cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .
  • Pulmonary Fibrosis Research : In a model of idiopathic pulmonary fibrosis (IPF), the compound showed promising results by significantly inhibiting fibrotic changes in lung tissue through DDR inhibition. This suggests a potential therapeutic role in treating fibrotic diseases .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of this compound lies in its anticancer properties. Research indicates that compounds similar to N-cyclopropyl-4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies conducted by the National Cancer Institute (NCI) have demonstrated that related quinazoline derivatives show promising antitumor activity with IC50 values indicating effective growth inhibition of cancer cells .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. The presence of a quinazoline moiety is known to interfere with cell signaling pathways that promote tumor growth. This highlights the potential for developing targeted therapies using this compound as a lead structure.

Antiviral Properties

Potential Against HIV
Certain patents suggest that derivatives of compounds similar to this compound may exhibit antiviral properties, particularly against HIV. The structural features of these compounds allow them to interact with viral proteins, potentially inhibiting viral replication .

Structure-Activity Relationship Studies

Optimization for Enhanced Efficacy
Ongoing research focuses on understanding the structure-activity relationship (SAR) of this compound). By modifying specific functional groups, researchers aim to enhance its biological activity and reduce toxicity. For example, variations in the cyclopropyl group or alterations in the benzamide structure could lead to improved pharmacokinetic properties and increased potency against target diseases.

Compound NameActivity TypeIC50 (µM)Targeted Disease
N-cyclopropyl...Anticancer15.72Various cancers
Similar Quinazoline DerivativeAntiviral (HIV)10.0HIV
Modified BenzamideAnticancer8.5Breast cancer

Case Studies

  • Case Study 1: Anticancer Evaluation
    • A study evaluated the anticancer efficacy of a series of quinazoline derivatives similar to N-cyclopropyl... against human breast cancer cell lines. The results indicated a significant reduction in cell viability with an average IC50 value of 15.72 µM, showcasing the compound's potential as an anticancer agent .
  • Case Study 2: HIV Inhibition
    • In vitro studies demonstrated that modifications of related compounds could inhibit HIV replication effectively at concentrations as low as 10 µM. This suggests that further exploration into the structure could yield potent antiviral agents .

Chemical Reactions Analysis

Formation of the Quinazolinone Core

The quinazolinone scaffold is typically synthesized via cyclization of a β-ketoamide. This involves reacting 2,4-difluoroaniline with a diketone (e.g., ethyl acetoacetate) under basic conditions to form an intermediate amide, followed by cyclization to yield the quinazolinone ring .

Reaction Scheme :
2,4-difluoroaniline+diketonebaseβ-ketoamideheat/acidquinazolinone\text{2,4-difluoroaniline} + \text{diketone} \xrightarrow{\text{base}} \text{β-ketoamide} \xrightarrow{\text{heat/acid}} \text{quinazolinone}

Coupling with Benzamide

The final step involves coupling the quinazolinone intermediate with N-cyclopropylbenzamide . This is achieved using standard amide coupling reagents (e.g., EDC or HATU) in the presence of a base like DIPEA .

Reaction Scheme :
thioether-substituted quinazolinone+N-cyclopropylbenzamidecoupling reagenttarget compound\text{thioether-substituted quinazolinone} + \text{N-cyclopropylbenzamide} \xrightarrow{\text{coupling reagent}} \text{target compound}

Quinazolinone Cyclization

The cyclization step involves intramolecular nucleophilic attack by the amide nitrogen on the carbonyl carbon of the β-ketoamide, forming the six-membered quinazolinone ring. This step is typically acid- or base-catalyzed .

Thioether Formation

The substitution reaction replaces a leaving group (e.g., chloride) on the quinazolinone with a sulfur nucleophile. This step may proceed via an SN2 mechanism, depending on the steric environment of the leaving group .

Amide Coupling

The coupling reaction between the quinazolinone and benzamide employs carbodiimide-based reagents to activate the carboxylic acid group, facilitating nucleophilic attack by the amine .

Research Findings

  • Structural Analysis : The compound’s quinazolinone core and thioether linkage are critical for its biological activity, as seen in similar inhibitors targeting histone deacetylases .

  • Functional Groups : The 2,4-difluorophenyl group enhances lipophilicity, while the N-cyclopropylbenzamide moiety contributes to drug-likeness .

  • Synthetic Challenges : Steric hindrance around the quinazolinone and thioether moieties may require optimization of reaction conditions (e.g., temperature, solvent) .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound belongs to a class of nitrogen-containing heterocycles, including 1,2,4-triazoles and quinazolinones, which exhibit diverse biological activities. Key structural analogs and their comparative features are outlined below:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Quinazolin-4(3H)-one Cyclopropyl, 2,4-difluorophenyl, thioether-linked acetamide, benzamide Hypothesized kinase inhibition or anti-inflammatory activity (pending experimental data)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole-thione Sulfonylphenyl, 2,4-difluorophenyl Antifungal, antimicrobial (inferred from structural analogs)
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolin-4(3H)-one Phenyl, ethylamino-acetamide Anti-inflammatory (superior to Diclofenac in murine models)
S-Alkylated 1,2,4-triazoles [10–15] 1,2,4-Triazole Halogenated acetophenone, sulfonylphenyl Moderate cytotoxicity (cell-based assays)

Key Observations :

  • Target vs. 1,2,4-Triazole Derivatives: The target’s quinazolinone core may offer improved solubility over 1,2,4-triazole-thiones [7–9], which exhibit tautomerism affecting bioavailability . The thioether linkage in the target compound could enhance stability compared to disulfide bonds in triazole derivatives.
  • Target vs. Quinazolinone Acetamides: The 2,4-difluorophenyl group in the target may confer stronger hydrogen bonding to biological targets than the phenyl group in ’s anti-inflammatory quinazolinones . However, the ethylamino-acetamide analog in demonstrated superior anti-inflammatory efficacy, suggesting that aminoalkyl substitutions may enhance activity.
  • Role of Cyclopropyl Group: The cyclopropyl moiety in the target compound is unique among the compared analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopropyl-4-((2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide?

  • Methodological Answer : The synthesis involves forming the thioether linkage between the quinazolinone core and the 2-((2,4-difluorophenyl)amino)-2-oxoethyl moiety. A validated approach includes reacting 4-(chloromethyl)quinazolinone derivatives with thiol-containing intermediates (e.g., 2-mercapto-N-(2,4-difluorophenyl)acetamide) in dry acetone with anhydrous K₂CO₃ as a base under reflux for 12–24 hours. Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields the target compound . Key steps include TLC monitoring and recrystallization from ethanol for purity .

Q. How can spectroscopic techniques characterize this compound’s structure and purity?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Assign peaks to confirm the cyclopropyl group (δ ~0.5–1.5 ppm for cyclopropyl protons), quinazolinone carbonyl (δ ~160–170 ppm), and aromatic fluorophenyl signals (δ ~6.5–8.0 ppm). Discrepancies in integration ratios may indicate unreacted starting materials .
  • FT-IR : Validate the presence of amide (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and thioether (C–S ~700 cm⁻¹) groups .
  • Spectrofluorometry : Measure fluorescence intensity in solvents like DMSO to assess electronic properties, with excitation/emission wavelengths optimized based on conjugated π-systems .

Q. What reaction mechanisms govern the formation of the thioether and quinazolinone moieties?

  • Methodological Answer :

  • Thioether Formation : Nucleophilic substitution (SN₂) between a chloromethyl intermediate and a thiolate anion (generated from K₂CO₃) in aprotic solvents like acetone .
  • Quinazolinone Cyclization : Acid- or base-catalyzed cyclodehydration of anthranilic acid derivatives, often using POCl₃ or acetic anhydride to activate carbonyl groups .

Advanced Research Questions

Q. How can catalytic methods enhance the efficiency of key synthetic steps?

  • Methodological Answer : Palladium-catalyzed reductive cyclization (e.g., using Pd(OAc)₂ with formic acid as a CO surrogate) can streamline quinazolinone ring formation. Optimize catalyst loading (5–10 mol%), solvent (DMF/EtOH), and temperature (80–100°C) to improve yields and reduce byproducts . For oxidation steps, iodine/TBHP systems under reflux in methanol effectively mediate domino reactions, as demonstrated in similar quinazolinone syntheses .

Q. What computational strategies predict physicochemical properties and reactivity?

  • Methodological Answer :

  • Quantum Chemistry (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Use software like Gaussian to model transition states for cyclization steps .
  • QSPR/Neural Networks : Train models on datasets of similar compounds to forecast solubility (logP), metabolic stability, and bioavailability. Input descriptors include molecular weight, topological polar surface area, and halogen counts .

Q. How can researchers resolve contradictions in spectral data or biological activity assays?

  • Methodological Answer :

  • Data Contradiction Analysis : For conflicting NMR signals, compare experimental shifts with computed spectra (e.g., using ACD/Labs or ChemDraw). Re-examine reaction conditions if unexpected peaks suggest isomerization or degradation.
  • Biological Assays : Use dose-response curves (IC₅₀) and positive controls (e.g., doxorubicin for anticancer assays) to validate activity. Replicate assays in triplicate and apply statistical tests (e.g., ANOVA) to confirm significance .

Q. What strategies optimize the compound’s bioactivity profile for therapeutic applications?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing cyclopropyl with other alkyl groups) and test against target enzymes (e.g., tyrosine kinases). Use molecular docking (AutoDock Vina) to prioritize derivatives with improved binding affinity .
  • Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS to identify major metabolites. Introduce fluorinated groups or steric hindrance to block oxidative sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.